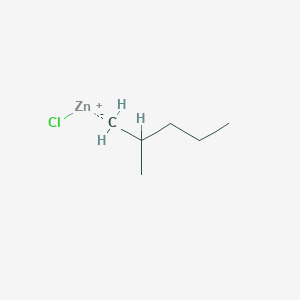
2-MethylpentylZinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-MethylpentylZinc chloride is an organozinc compound with the molecular formula C(_6)H(_13)ClZn. This compound is part of the organozinc family, which is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the compound provides unique reactivity that can be harnessed in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-MethylpentylZinc chloride can be synthesized through the reaction of 2-methylpentylmagnesium bromide with zinc chloride. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. The general reaction is as follows:
[ \text{2-Methylpentylmagnesium bromide} + \text{Zinc chloride} \rightarrow \text{this compound} + \text{Magnesium bromide} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reagents are mixed under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran to ensure the solubility of the reactants and products. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-MethylpentylZinc chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can reduce certain functional groups in the presence of appropriate reagents.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and epoxides.
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Formation of new carbon-carbon bonds.
Oxidation reactions: Formation of alcohols or ketones.
Reduction reactions: Formation of alkanes or alcohols.
Scientific Research Applications
2-MethylpentylZinc chloride has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of organozinc compounds for the development of new materials with unique properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of 2-MethylpentylZinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpentylmagnesium bromide
- 2-MethylpentylLithium
- 2-MethylpentylCopper
Uniqueness
2-MethylpentylZinc chloride is unique due to its balanced reactivity and stability. Unlike 2-Methylpentylmagnesium bromide, which is highly reactive and can be difficult to handle, this compound offers a more controlled reactivity, making it suitable for a wider range of applications. Compared to 2-MethylpentylLithium, it is less reactive but more stable, providing a safer alternative for certain reactions. Additionally, it offers different reactivity patterns compared to 2-MethylpentylCopper, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C6H13ClZn |
|---|---|
Molecular Weight |
186.0 g/mol |
IUPAC Name |
chlorozinc(1+);2-methanidylpentane |
InChI |
InChI=1S/C6H13.ClH.Zn/c1-4-5-6(2)3;;/h6H,2,4-5H2,1,3H3;1H;/q-1;;+2/p-1 |
InChI Key |
XUIABWBWAOLUTI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


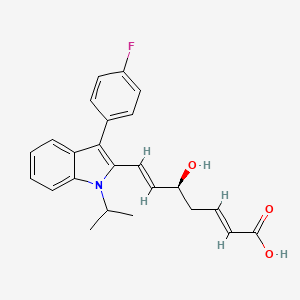
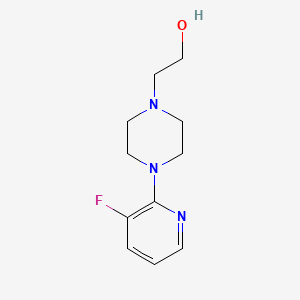
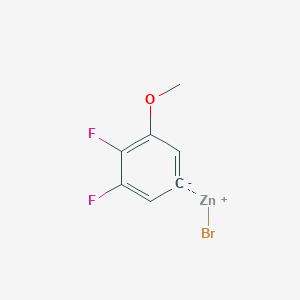

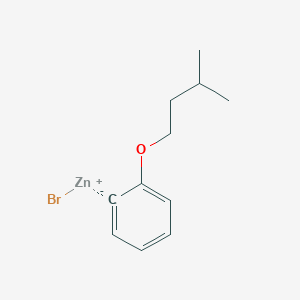
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
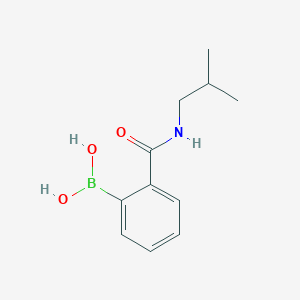
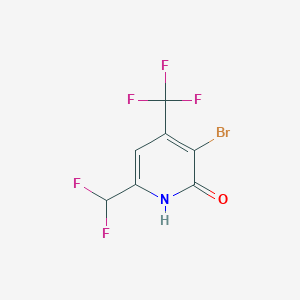


![2-[2-[(3R,4R,5S,7S,16S)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14887338.png)
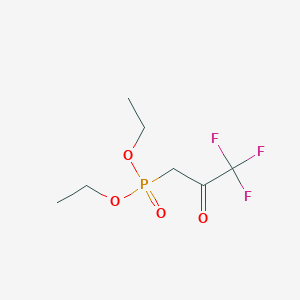
![3-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14887360.png)
